

Hexafluoropropene Trimer in Semiconductor Manufacturing: An In-depth Technical Guide

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Compound of Interest

Compound Name: Hexafluoropropene Trimer

Cat. No.: B3042776

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Introduction

Hexafluoropropene trimer (HFP trimer), a perfluoroalkene, is a synthetic compound that has garnered significant interest within the semiconductor manufacturing industry. Its unique combination of chemical inertness, thermal stability, and excellent dielectric properties makes it a critical material for various high-technology applications.^{[1][2][3]} This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for the use of **hexafluoropropene trimer** in semiconductor fabrication processes, with a focus on its roles as a heat transfer fluid and in plasma etching.

Core Properties of Hexafluoropropene Trimer

Hexafluoropropene trimer is a colorless and odorless liquid with the chemical formula C₉F₁₈.^[4] Its highly fluorinated structure imparts exceptional stability and desirable physical properties for demanding industrial applications.^[3]

Physical and Thermal Properties

The physical and thermal properties of **hexafluoropropene trimer** are summarized in Table 1. Its wide liquid range, low pour point, and good heat transfer characteristics are particularly advantageous for temperature control applications in semiconductor manufacturing.^{[3][5]}

Property	Value	References
Molecular Formula	C9F18	[4]
Molecular Weight	450.07 g/mol	[4]
Boiling Point	110-115 °C	[6]
Density (at 25 °C)	1.83 g/mL	[6]
Pour Point	-26 °C	[5]
Specific Heat (at 25 °C)	1.431 J/g°C	
Thermal Conductivity	0.0831 W/m·K	
Viscosity (Dynamic)	0.524 cP	
Vapor Pressure (at 25 °C)	9.6 mbar	

Electrical Properties

The excellent dielectric properties of **hexafluoropropene trimer**, detailed in Table 2, are crucial for its use in electrically sensitive environments, preventing electrical leakage and ensuring signal integrity in electronic components.[1]

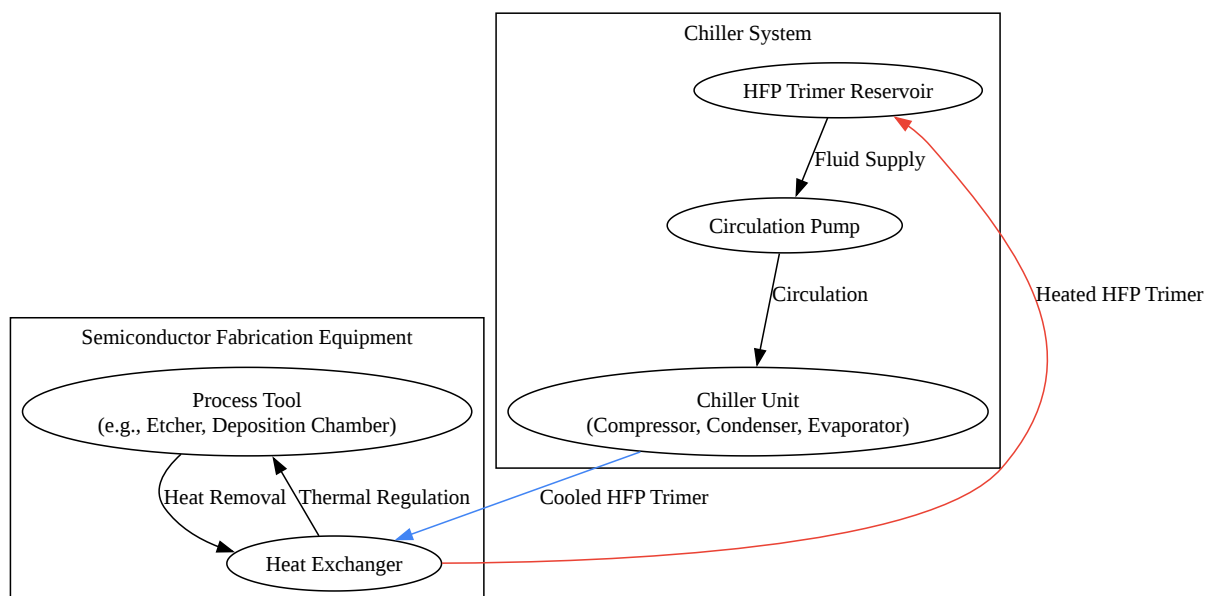
Property	Value	References
Dielectric Constant	1.96	
Dielectric Strength	52 KV (0.1" gap)	
Volume Resistivity	>1015 Ω·cm	

Applications in Semiconductor Manufacturing

The unique properties of **hexafluoropropene trimer** make it suitable for two primary applications in the semiconductor industry: as a heat transfer fluid in cooling systems and as an etchant gas in plasma etching processes.

Heat Transfer Fluid

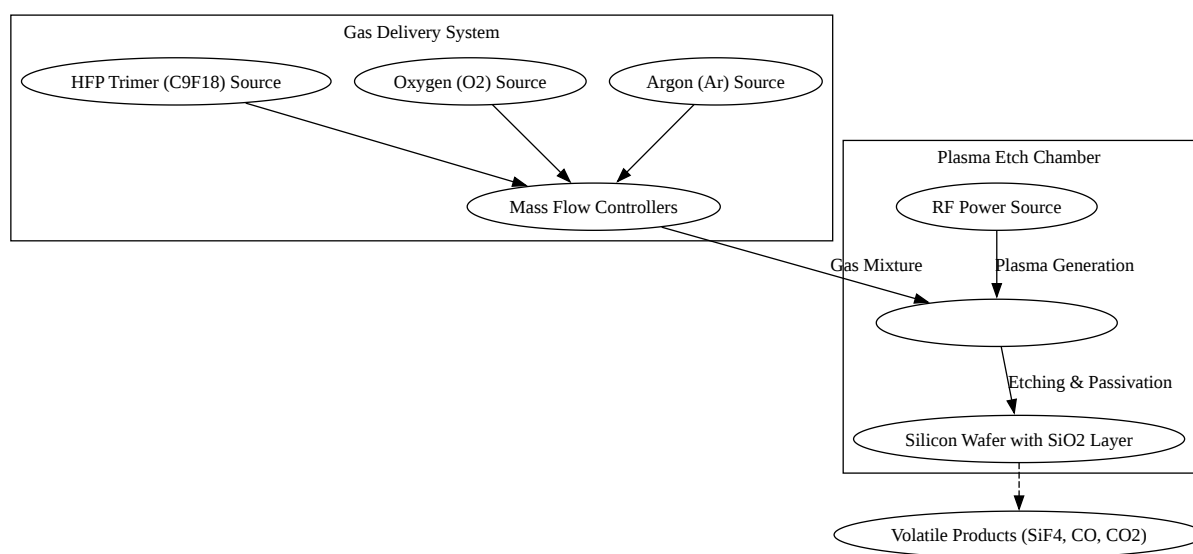
In semiconductor manufacturing, precise temperature control is critical during various fabrication steps to ensure high yields and device reliability. **Hexafluoropropene trimer** is utilized as a heat transfer fluid in chillers and cooling systems that regulate the temperature of process equipment.[1] Its high thermal stability, wide operating temperature range, and excellent dielectric properties make it a superior choice over traditional coolants, especially in applications where electrical insulation is paramount.[3][8] Furthermore, its low viscosity allows for efficient pumping and heat exchange.[9]



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Plasma Etching

Plasma etching is a critical process for patterning thin films on semiconductor wafers. Fluorocarbon gases are commonly used to selectively remove materials like silicon dioxide (SiO_2).^[10] **Hexafluoropropene trimer** can be used as a source of fluorine radicals in plasma etching processes. The C_xF_y fragments generated in the plasma contribute to the formation of a passivation layer on the sidewalls of etched features, leading to anisotropic etching, which is essential for creating high-aspect-ratio structures.^{[11][12]} The addition of oxygen to the plasma can be used to control the concentration of carbon-containing species and optimize the etch rate and selectivity.^[13]



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Experimental Protocols

Protocol 1: Use of Hexafluoropropene Trimer as a Heat Transfer Fluid in a Chiller System

Objective: To utilize **hexafluoropropene trimer** as a heat transfer fluid for temperature control of a semiconductor process tool.

Materials:

- **Hexafluoropropene trimer** (C₉F₁₈)
- Recirculating chiller system with a compatible pump and reservoir
- Semiconductor process tool with a heat exchanger
- Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat^{[14][15]}

Procedure:

- **System Preparation:** Ensure the chiller system is clean, dry, and free of any residual fluids or contaminants. Verify that all seals and tubing are compatible with **hexafluoropropene trimer**.
- **Fluid Charging:** Carefully fill the chiller reservoir with **hexafluoropropene trimer** to the manufacturer's recommended level. Avoid overfilling to allow for thermal expansion.
- **System Startup:** Turn on the chiller and set the desired temperature for the process tool.
- **Circulation:** Activate the circulation pump to begin flowing the **hexafluoropropene trimer** through the heat exchanger of the process tool.
- **Monitoring:** Monitor the temperature of the process tool and the chiller system to ensure stable operation. Check for any leaks in the system.
- **Shutdown:** When the process is complete, turn off the process tool and the chiller. Allow the system to return to ambient temperature before performing any maintenance.

Protocol 2: Plasma Etching of Silicon Dioxide Using Hexafluoropropene Trimer

Objective: To anisotropically etch a silicon dioxide (SiO_2) layer on a silicon wafer using a **hexafluoropropene trimer**-based plasma.

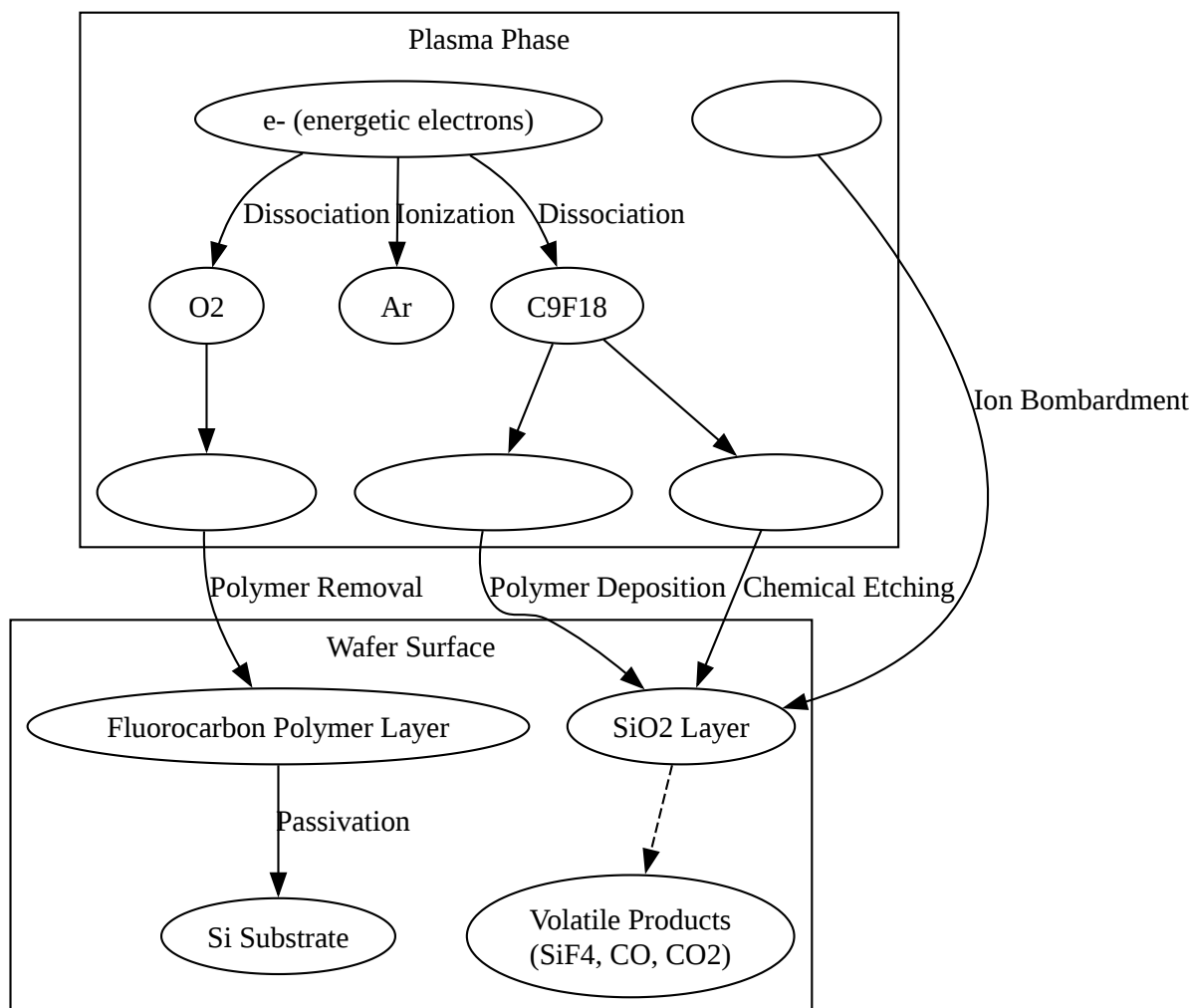
Materials:

- **Hexafluoropropene trimer** (C_9F_{18}) gas source
- Oxygen (O_2) and Argon (Ar) gas sources
- Plasma etching system (e.g., capacitively coupled plasma or inductively coupled plasma reactor)
- Silicon wafer with a thermally grown or deposited SiO_2 layer, patterned with a photoresist mask
- Appropriate PPE for handling vacuum and compressed gas systems[\[14\]](#)[\[16\]](#)

Procedure:

- **Wafer Loading:** Load the patterned silicon wafer into the plasma etch chamber.
- **Chamber Evacuation:** Evacuate the chamber to a base pressure typically in the range of 10-6 Torr.
- **Gas Flow:** Introduce the process gases into the chamber at controlled flow rates using mass flow controllers. A typical gas mixture might be:
 - C_9F_{18} : 5-20 sccm
 - O_2 : 5-30 sccm
 - Ar : 50-200 sccm
- **Pressure Control:** Adjust the chamber pressure to the desired setpoint, typically between 10 and 100 mTorr.

- **Plasma Ignition:** Apply RF power to the electrodes to ignite the plasma. The power can range from 100 to 1000 W, depending on the reactor and desired etch rate.
- **Etching:** Maintain the plasma for the required time to etch the SiO₂ layer. The endpoint of the etch can be detected by monitoring changes in the plasma emission spectrum or by using a timed etch.
- **Plasma Extinguishing:** Turn off the RF power to extinguish the plasma.
- **Purge and Vent:** Purge the chamber with an inert gas like nitrogen before venting to atmospheric pressure.
- **Wafer Unloading:** Remove the etched wafer from the chamber.



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Environmental and Safety Considerations

Hexafluoropropene trimer is classified as a per- and polyfluoroalkyl substance (PFAS).[4] While it has a low global warming potential (GWP < 150) and an ozone depletion potential (ODP) of 0, concerns about the environmental persistence of PFAS compounds are growing.[5] [7] The semiconductor industry is facing increasing regulatory scrutiny regarding the use and disposal of PFAS materials.[17][18][19][20][21] Companies using **hexafluoropropene trimer**

should be aware of and comply with regulations such as the US EPA's TSCA reporting rules and the EU's REACH restrictions.[17]

From a safety perspective, **hexafluoropropene trimer** is a flammable liquid and vapor.[14][15][16][22] It can cause skin and eye irritation and may be harmful if inhaled or swallowed.[14][15][22] Proper handling procedures, including the use of adequate ventilation and personal protective equipment, are essential to minimize exposure risks.[14][15][16][22]

Conclusion

Hexafluoropropene trimer is a valuable material in semiconductor manufacturing due to its exceptional thermal, chemical, and electrical properties. Its application as a heat transfer fluid and in plasma etching processes contributes to the fabrication of advanced semiconductor devices. However, its classification as a PFAS necessitates careful consideration of environmental regulations and safety protocols. As the semiconductor industry continues to evolve, the demand for high-performance materials like **hexafluoropropene trimer** will likely persist, alongside a growing emphasis on sustainable and safe manufacturing practices.

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